Potassium (tert-butoxymethyl)trifluoroborate
CAS No.: 910251-10-4
Cat. No.: VC2810972
Molecular Formula: C5H11BF3KO
Molecular Weight: 194.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 910251-10-4 |
---|---|
Molecular Formula | C5H11BF3KO |
Molecular Weight | 194.05 g/mol |
IUPAC Name | potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide |
Standard InChI | InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 |
Standard InChI Key | XBEPCFNGTDJTIY-UHFFFAOYSA-N |
SMILES | [B-](COC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES | [B-](COC(C)(C)C)(F)(F)F.[K+] |
Introduction
Potassium (tert-butoxymethyl)trifluoroborate is a versatile organoboron compound with the molecular formula C5H11BF3KO. It is recognized for its unique properties, which make it an important reagent in organic synthesis, particularly in the formation of carbon-fluorine (C-F) bonds. These bonds are highly desirable in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and unique electronic properties.
Chemical Identifiers
Property | Value |
---|---|
CAS Number | 910251-10-4 |
Molecular Formula | C5H11BF3KO |
Molecular Weight (g/mol) | 194.046 |
InChI Key | XBEPCFNGTDJTIY-UHFFFAOYSA-N |
PubChem CID | 45588181 |
Applications in Organic Synthesis
This compound serves as a versatile source of the fluoroborate moiety, which can be incorporated into organic molecules to form C-F bonds. These bonds are crucial for enhancing the stability and bioavailability of pharmaceuticals and agrochemicals.
Reactivity with Nucleophiles
Potassium (tert-butoxymethyl)trifluoroborate interacts with nucleophiles to facilitate selective transformations in organic synthesis. Understanding these interactions is crucial for optimizing reaction conditions and selectivity.
Comparison with Other Trifluoroborates
Potassium (tert-butoxymethyl)trifluoroborate shares similarities with other organoboron compounds but is distinct due to its tert-butoxy group, which enhances its solubility and stability.
Comparative Table
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Potassium Trifluoroborate | KBF3 | Simple trifluoroborate; widely used in synthesis |
Sodium Trifluoroborate | NaBF3 | Sodium salt variant; similar reactivity |
Potassium Cyclohexyltrifluoroborate | C6H11BF3K | Cyclohexyl group alters sterics and reactivity |
Potassium (tert-butoxymethyl)trifluoroborate | C5H11BF3KO | Enhanced solubility and stability due to tert-butoxy group |
Safety and Handling
Handling potassium (tert-butoxymethyl)trifluoroborate requires caution due to its potential irritant properties. In case of exposure, it is advisable to wash affected areas thoroughly and consult a physician if necessary .
First Aid Measures
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Inhalation: Move the person to fresh air and provide artificial respiration if necessary.
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Skin Contact: Wash with soap and water.
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Eye Contact: Rinse thoroughly with water.
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